molecular formula C22H23NO3 B1147680 TNPA-acetonide CAS No. 1094076-46-6

TNPA-acetonide

Cat. No.: B1147680
CAS No.: 1094076-46-6
M. Wt: 351.44
InChI Key:
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Description

Precursor for PET tracer [11C]MNPA

Scientific Research Applications

Involvement in Skin Inflammation

TNPA-acetonide has been studied in the context of skin inflammation. Research has shown its involvement in prolonged skin inflammation when applied topically. Specifically, it can induce an increase in TNF-alpha and prostaglandin E2 levels at the application site, leading to dermal edema and cell accumulation (Murakawa et al., 2006).

Microvascular Effects

The microvascular effects of this compound have been examined, particularly in the context of therapeutic topical negative pressure application (TNPA). Studies indicate that TNPA can influence arteriolar diameter in striated muscle, suggesting potential applications in wound healing and other medical treatments (Langfitt et al., 2007).

Anti-Inflammatory Effects

Research on Asparagus cochinchinensis extract, which interacts with this compound, has demonstrated significant anti-inflammatory effects in mouse models of skin inflammation. This suggests a potential therapeutic role for this compound in the treatment of immune-related cutaneous diseases (Lee et al., 2009).

Role in Stroke Therapy

This compound has been compared with tissue plasminogen activator in a rabbit embolic stroke model. This study contributes to the understanding of this compound's potential as an alternative thrombolytic treatment for stroke patients (Chapman et al., 2001).

Topical Negative Pressure Application on Tissue Perfusion

Studies have explored the impact of TNPA on tissue perfusion, showing that it can result in increased tissue oxygen saturation and skin temperature. This indicates a potential application in improving tissue perfusion in clinical settings (Müller-Seubert et al., 2021).

Cancer Research

This compound has also been studied in the context of cancer. For instance, its effects in combination with other agents on prostate cancer cells have been examined, showing that it can potentially inhibit tumor growth and promote tumor regression (Zheng et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of TNPA-acetonide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trinitrophenol (TNPA)", "acetic anhydride", "pyridine", "triethylamine", "2,2-dimethoxypropane", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: TNPA is reacted with acetic anhydride and pyridine in anhydrous conditions to form TNPA-acetate.", "Step 2: TNPA-acetate is then reacted with triethylamine and 2,2-dimethoxypropane in anhydrous conditions to form TNPA-acetonide.", "Step 3: The crude product is purified by washing with sodium bicarbonate solution, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.", "Step 4: The final product, TNPA-acetonide, is obtained by evaporating the solvent and recrystallization from a suitable solvent." ] }

CAS No.

1094076-46-6

Molecular Formula

C22H23NO3

Molecular Weight

351.44

Purity

>98%

Synonyms

10,11-(Dimethylmethylenedioxy)-2-hydroxy-N-propylnoraporphine

Origin of Product

United States

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